molecular formula C8H10IN B055768 4-Iodo-3,5-dimethylaniline CAS No. 117832-15-2

4-Iodo-3,5-dimethylaniline

Cat. No.: B055768
CAS No.: 117832-15-2
M. Wt: 247.08 g/mol
InChI Key: GVLJJTPNZDAXIJ-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is characterized by the presence of an iodine atom attached to the benzene ring, along with two methyl groups and an amino group. This compound is typically a dark blue to purple solid and is used in various chemical reactions and applications .

Scientific Research Applications

4-Iodo-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302 and the precautionary statements include P280, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3,5-dimethylaniline can be synthesized through the iodination of 3,5-dimethylanilineThe reaction is typically carried out in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar conditions as those in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient mixing and reaction control.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3,5-dimethylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of nitro compounds.

    Reduction: Formation of primary or secondary amines.

Properties

IUPAC Name

4-iodo-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLJJTPNZDAXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406712
Record name 4-iodo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117832-15-2
Record name 4-iodo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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